Phenyl valerate

Overview

Description

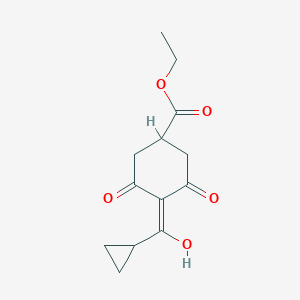

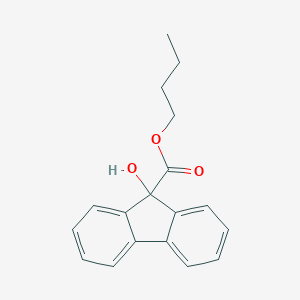

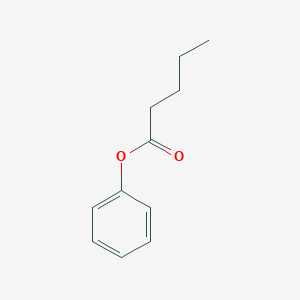

Phenyl valerate is an organic compound classified as an ester, formed from the reaction between phenol and valeric acid. It is known for its role in various biochemical assays and its utility in scientific research, particularly in the study of enzyme activities and neuropathy target esterases .

Mechanism of Action

Target of Action

Phenyl valerate, also known as phenyl pentanoate, primarily targets butyrylcholinesterase (BChE) . BChE is a serine hydrolase capable of processing choline esters faster than any other substrate . It is identified as a protein with this compound esterase (PVase) activity, which is a key molecular event of organophosphorus-induced delayed neuropathy .

Mode of Action

This compound interacts with BChE as a substrate Instead, partially mixed inhibition was the best-fitting model to acetylthiocholine (AtCh) interacting with PVase activity . The kinetic results suggest that other sites could be involved in those activities . From the theoretical docking analysis, other more favorable sites for binding this compound were deduced, related with Asn289 residue, situated far from the catalytic site .

Biochemical Pathways

This compound is a substrate for measuring the PVase activity of neuropathy target esterase (NTE), a key molecular event of organophosphorus-induced delayed neuropathy . It has been used to discriminate and identify other proteins with esterase activity and potential targets of organophosphorus (OP) binding .

Pharmacokinetics

The us food and drug administration (fda) has approved 117 distinct routes of administration for a drug molecule, including oral, intravenous, intra-muscular, topical, inhalational, and intranasal

Result of Action

The molecular and cellular effects of this compound’s action involve its interaction with BChE. It shows PVase activity with a similar sensitivity to inhibitors as its cholinesterase (ChE) activity . Molecular modeling studies suggest that this compound has a higher potential for non-competitive inhibition, being also able to inhibit the hydrolysis of acetylcholine (ACh) through interactions with the PV-site .

Biochemical Analysis

Biochemical Properties

Phenyl valerate is a substrate for measuring the activity of neuropathy target esterase (NTE), a key molecular event of organophosphorus-induced delayed neuropathy . A protein with this compound esterase (PVase) activity in chicken was identified as butyrylcholinesterase (BChE) . The interaction of this compound with BChE suggests that it may have a role in biochemical reactions involving this enzyme .

Cellular Effects

It has been suggested that this compound may influence cell function through its interactions with BChE

Molecular Mechanism

This compound interacts with BChE at the molecular level. Kinetic studies suggest that this compound does not fit classic competition models among substrates. Instead, it appears to interact with BChE in a way that suggests the involvement of other sites . Molecular modeling studies suggest that this compound has a higher potential for non-competitive inhibition, being also able to inhibit the hydrolysis of acetylcholine through interactions with the PV-site .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl valerate can be synthesized through the O-acylation of phenols. One common method involves dissolving phenol and acyl chloride in trifluoromethanesulfonic acid and acetonitrile at room temperature. The reaction mixture is stirred for an hour, then poured into cold water and ethyl acetate. The organic layer is washed with hydrochloric acid, sodium bicarbonate, and sodium chloride, then dried over magnesium sulfate and filtered .

Industrial Production Methods: In an industrial setting, this compound is typically produced by reacting phenol with valeric acid in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Phenyl valerate undergoes various chemical reactions, including hydrolysis, esterification, and transesterification. It is also involved in enzymatic reactions, particularly with butyrylcholinesterase, where it serves as a substrate for measuring esterase activity .

Common Reagents and Conditions:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to phenol and valeric acid.

Esterification: Reacting phenol with valeric acid in the presence of a dehydrating agent like sulfuric acid can form this compound.

Transesterification: this compound can react with alcohols in the presence of a catalyst to form different esters.

Major Products Formed:

Hydrolysis: Phenol and valeric acid.

Esterification: this compound.

Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Phenyl valerate is widely used in scientific research due to its role as a substrate in enzyme assays. It is particularly useful in studying the activity of neuropathy target esterases and butyrylcholinesterase. These studies are crucial for understanding the mechanisms of organophosphorus-induced delayed neuropathy and other neurotoxic effects .

In addition, this compound is used in the development of biosensors and bioassays. Its ability to interact with specific enzymes makes it a valuable tool in analytical chemistry and biochemistry .

Comparison with Similar Compounds

Phenyl acetate: Another ester formed from phenol and acetic acid.

Phenyl butyrate: An ester formed from phenol and butyric acid.

Phenyl propionate: An ester formed from phenol and propionic acid.

Comparison: Phenyl valerate is unique due to its specific interaction with butyrylcholinesterase and its role in studying neuropathy target esterases. While similar compounds like phenyl acetate and phenyl butyrate also serve as substrates for esterases, this compound’s specific applications in neurotoxicity research and biosensor development set it apart .

Properties

IUPAC Name |

phenyl pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-2-3-9-11(12)13-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVIMPQVBUPCHEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

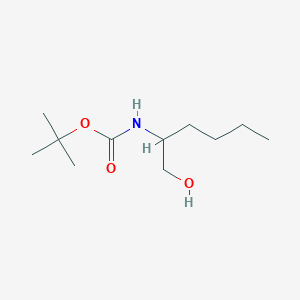

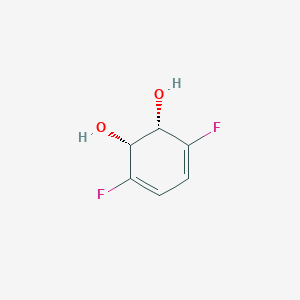

CCCCC(=O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50173930 | |

| Record name | Phenyl valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [AccuStandard MSDS] | |

| Record name | Phenyl valerate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16555 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

20115-23-5 | |

| Record name | Phenyl pentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20115-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl valerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020115235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl valerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.550 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Phenyl Valerate in neurotoxicology?

A1: this compound is an artificial substrate for an enzyme called Neuropathy Target Esterase (NTE). [, ] NTE is found in neurons and some other cell types in vertebrates. [] It plays a crucial role in neural development and is the target of certain organophosphorus (OP) compounds that can cause a debilitating neurological disorder called OP-induced delayed neuropathy (OPIDN). [, , ]

Q2: How does PV help in studying OPIDN?

A2: While the physiological substrate of NTE remains unknown, PV serves as an effective artificial substrate for in vitro studies. [] By measuring the rate of PV hydrolysis by NTE, researchers can assess the inhibitory effects of various OP compounds. [, ] This allows for the identification and characterization of potentially neurotoxic compounds and aids in understanding the mechanisms of OPIDN. [, , ]

Q3: Is there a link between PV hydrolysis, NTE inhibition, and OPIDN?

A3: Yes, research suggests a strong correlation. Inhibition of NTE activity, particularly by OP compounds that cause the enzyme to "age" after binding, is a key event in the development of OPIDN. [, ] PV hydrolysis assays allow researchers to quantify this inhibition and study the structure-activity relationship of different OP compounds in inducing OPIDN. [, , , ]

Q4: Can PV hydrolysis be used to study NTE in different species?

A4: Yes, PV hydrolysis has been used to characterize NTE activity in various species, including humans, hens, rats, and mice. [, , , ] This allows for a comparative analysis of NTE sensitivity to OPs across species, providing valuable insights into the development of OPIDN in different organisms. [, , ]

Q5: Are there any alternative substrates for studying NTE activity?

A5: Research indicates that NTE may act as a lysophospholipase, with lysolecithin as a potential physiological substrate. [] A modified NTE assay using lysolecithin instead of PV has been developed and validated in mice, providing another avenue to study NTE activity and its role in OPIDN. []

Q6: What is the molecular formula and weight of this compound?

A6: this compound has the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol. [] These properties are essential for accurate preparation of solutions and interpretation of experimental data.

Q7: Is there any spectroscopic data available for this compound?

A7: While the provided research doesn't delve into detailed spectroscopic analysis of PV, studies have examined the photo-Fries rearrangement of aromatic alkyl esters, including PV. [] This rearrangement leads to the formation of various products, including hydroxyphenyl alkyl ketones and phenol, highlighting the photochemical behavior of PV. []

Q8: How is the hydrolysis of PV measured in NTE assays?

A8: The standard NTE assay utilizes a colorimetric method to measure the phenol produced from PV hydrolysis. [, ] Phenol reacts with 4-aminoantipyrine to form a colored product with absorbance at a specific wavelength. [] The rate of color formation is directly proportional to NTE activity.

Q9: Have there been any improvements to the standard NTE assay?

A9: Yes, researchers have made modifications to enhance the sensitivity and accuracy of the NTE assay. [, ] For instance, the inclusion of the detergent sodium dodecyl sulfate (SDS) in the assay mixture has been shown to shift the absorbance spectrum of the colored product, allowing for more accurate measurements. []

Q10: Are there alternative methods for measuring NTE activity?

A10: Yes, electrochemical methods have also been developed for NTE activity measurement. [, ] These methods utilize biosensors incorporating tyrosinase enzymes, which detect the phenol produced during PV hydrolysis. [, ] These biosensor-based methods offer high sensitivity and the potential for rapid, real-time analysis of NTE activity, even in complex matrices like whole blood. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B166840.png)